molecular formula C27H36N2O2 B10880913 (4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10880913
M. Wt: 420.6 g/mol
InChI Key: AVGUOYKVSMTJDN-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of two piperidine rings, each substituted with benzyl and ethoxybenzyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and ethoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selective release is mediated through its interaction with monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERIDINO)[1-(4-ETHOXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to its dual piperidine ring structure with distinct benzyl and ethoxybenzyl substitutions. This structural uniqueness contributes to its specific pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C27H36N2O2

Molecular Weight

420.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(4-ethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C27H36N2O2/c1-2-31-26-12-10-24(11-13-26)20-28-16-6-9-25(21-28)27(30)29-17-14-23(15-18-29)19-22-7-4-3-5-8-22/h3-5,7-8,10-13,23,25H,2,6,9,14-21H2,1H3

InChI Key

AVGUOYKVSMTJDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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